molecular formula C9H13NO B14846834 4-(Aminomethyl)-2-ethylphenol

4-(Aminomethyl)-2-ethylphenol

Cat. No.: B14846834
M. Wt: 151.21 g/mol
InChI Key: ADNPRBMWGJJNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Aminomethyl)-2-ethylphenol is an organic compound characterized by the presence of an aminomethyl group attached to the fourth position of a phenol ring, with an ethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-ethylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 2-ethylphenol with formaldehyde and subsequent reduction of the resulting intermediate. The reaction typically requires acidic or basic conditions to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-ethylphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles, leading to the formation of ethers, esters, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are used in the presence of bases or acids to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include quinones, amines, alcohols, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Aminomethyl)-2-ethylphenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-ethylphenol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The phenolic hydroxyl group can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar in structure but with a carboxylic acid group instead of a phenol.

    4-(Aminomethyl)indole: Contains an indole ring instead of a phenol ring.

    4-(Aminomethyl)fluorescein: A fluorescent compound with an aminomethyl group.

Uniqueness

4-(Aminomethyl)-2-ethylphenol is unique due to the presence of both an aminomethyl group and an ethyl group on the phenol ring, which imparts distinct chemical properties and reactivity. This combination of functional groups allows for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

4-(aminomethyl)-2-ethylphenol

InChI

InChI=1S/C9H13NO/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5,11H,2,6,10H2,1H3

InChI Key

ADNPRBMWGJJNMI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.